molecular formula C20H18N2O4S2 B2875080 N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 307525-63-9

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2875080
CAS No.: 307525-63-9
M. Wt: 414.49
InChI Key: RFWJPTMITCGCBK-ATVHPVEESA-N
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Description

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
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Biological Activity

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidinone core and various substituents that may enhance its pharmacological properties.

The molecular formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 414.49 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Thiazolidinones, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinone can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. A study on novel 2-imino-4-thiazolidinone derivatives demonstrated their ability to induce cell cycle arrest in cancer cells, suggesting that modifications in the thiazolidinone structure can enhance anticancer efficacy . The specific compound may similarly exhibit such properties due to its structural characteristics.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones can interfere with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Modulation : Similar compounds have been shown to induce specific cell cycle arrests, which could be a mechanism for their anticancer effects.
  • Lipid Biosynthesis Interference : Some studies suggest that these compounds can modulate lipid biosynthesis pathways, which are crucial for the survival of certain pathogens and cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant activity against Staphylococcus aureus and E. coli with IC50 values in the low micromolar range.
Anticancer Evaluation Induced G0/G1 phase arrest in B16F10 melanoma cells; compounds structurally related showed similar effects .
Mechanistic Insights Suggested inhibition of specific metabolic pathways critical for pathogen survival .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-14-8-6-13(7-9-14)12-17-19(25)22(20(27)28-17)11-10-18(24)21-15-4-2-3-5-16(15)23/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJPTMITCGCBK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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